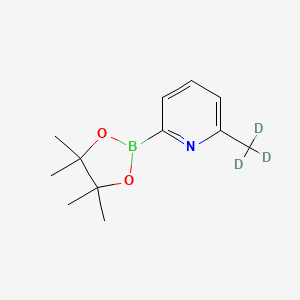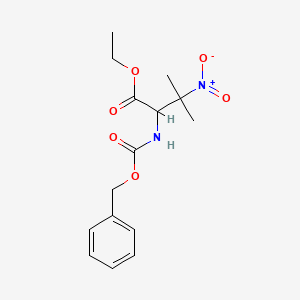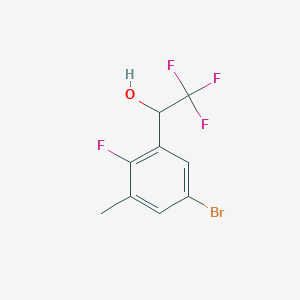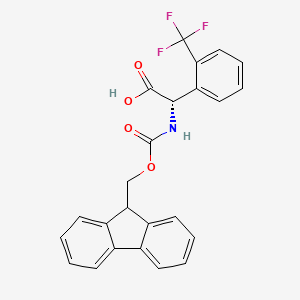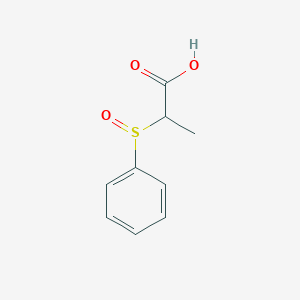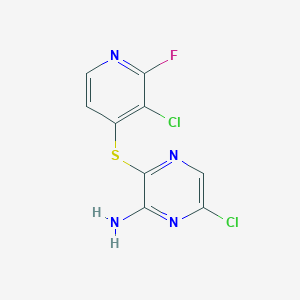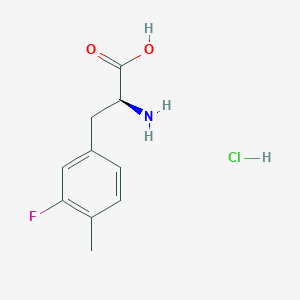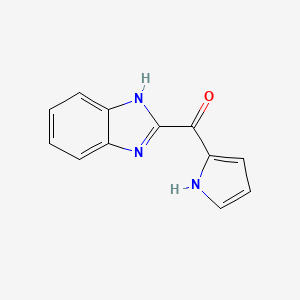
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium undergoes various chemical reactions, including:
Oxidation: It reacts with oxidizing agents to produce light, a property utilized in chemiluminescence.
Reduction: It can be reduced to form different derivatives.
Substitution: It undergoes substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and phosphonium ylides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione, such as alkoxy and dialkylamino derivatives .
Aplicaciones Científicas De Investigación
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium has a wide range of scientific research applications:
Forensic Science: It is used in forensic investigations to detect blood traces at crime scenes due to its chemiluminescent properties.
Biological Research: It is used to measure opsonic and phagocytic functions, and to detect polymorphonuclear leukocytes response in patients with myeloperoxidase deficiency.
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Mecanismo De Acción
The chemiluminescent property of 5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is due to the oxidation of the compound in the presence of an oxidizing agent, such as hydrogen peroxide. This reaction produces an excited state intermediate, which emits light as it returns to the ground state . The molecular targets and pathways involved in this process include the formation of peroxy free radicals and the subsequent reaction to produce the excited state .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione sodium is unique due to its strong chemiluminescent properties, which make it highly valuable in forensic science and biological research. Its ability to produce light upon oxidation sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H6N3NaO2 |
|---|---|
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
sodium;5-amino-2H-phthalazin-3-ide-1,4-dione |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
Clave InChI |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)[N-]NC2=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


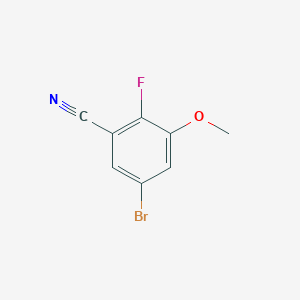
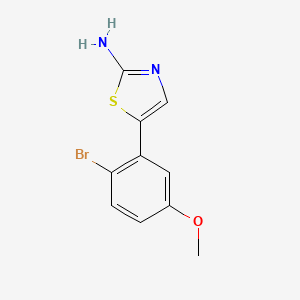
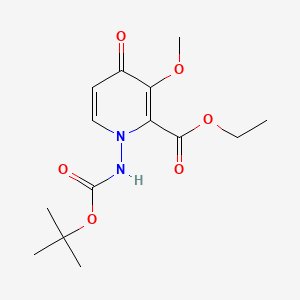
![N,N'-dicyclohexyl-1-morpholin-4-ium-4-ylidenemethanediamine;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-morpholin-4-ylphosphinate](/img/structure/B14031540.png)
